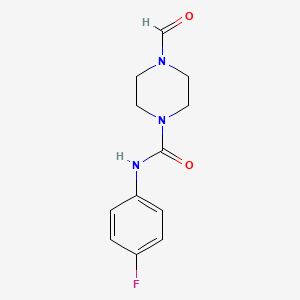

N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide is a chemical compound that features a piperazine ring substituted with a 4-fluorophenyl group and a formyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide typically involves the reaction of 4-fluoroaniline with piperazine derivatives under controlled conditions. One common method includes the use of formylation reagents to introduce the formyl group onto the piperazine ring. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: N-(4-carboxyphenyl)-4-formylpiperazine-1-carboxamide.

Reduction: N-(4-fluorophenyl)-4-hydroxymethylpiperazine-1-carboxamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. Key applications include:

- Antidepressant Activity : The compound has been studied for its potential as an antidepressant by acting as a 5-HT2 receptor antagonist. This mechanism is crucial in modulating serotonin levels, which are often implicated in mood disorders .

- Anti-inflammatory Properties : Research indicates that similar piperazine derivatives possess anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are essential in the inflammatory process .

- Pain Management : Compounds with piperazine scaffolds, including this compound, have shown promise in managing conditions related to excessive uterine contractions, such as dysmenorrhea and preterm labor, by modulating prostaglandin receptors.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. The following table summarizes key findings related to various derivatives:

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | 4-Fluorobenzyl | 5.41 | High Antagonist |

| Compound B | 4-Chlorobenzyl | 3.20 | Moderate Antagonist |

| This compound | - | TBD | TBD |

Note: IC50 values indicate the concentration required to inhibit 50% of the receptor activity; lower values denote higher potency.

Case Studies and Clinical Relevance

Several studies have documented the clinical relevance of compounds similar to this compound:

- Dysmenorrhea Management : Clinical trials have demonstrated that piperazine derivatives can effectively reduce symptoms associated with dysmenorrhea by antagonizing prostaglandin receptors, thereby inhibiting uterine contractions.

- Preterm Labor : In obstetric settings, compounds like this compound have been explored for their potential to prevent premature labor by modulating uterine activity through receptor interactions.

Future Research Directions

The ongoing research into this compound suggests several promising avenues:

- Expanded Pharmacological Profiles : Further studies are needed to explore the full pharmacological profiles of this compound and its derivatives, particularly in relation to other neurotransmitter systems.

- Optimization of Derivatives : Investigating modifications to the chemical structure may enhance efficacy and reduce side effects, paving the way for new therapeutic agents.

Mécanisme D'action

The mechanism of action of N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The fluorophenyl group enhances its binding affinity to target proteins, while the formyl group can participate in hydrogen bonding and other interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-fluorophenyl)-1-piperazinecarboxamide: Lacks the formyl group, which may reduce its binding affinity and specificity.

N-(4-chlorophenyl)-4-formylpiperazine-1-carboxamide: Substitution of fluorine with chlorine can alter its chemical reactivity and biological activity.

N-(4-bromophenyl)-4-formylpiperazine-1-carboxamide: Bromine substitution can lead to different pharmacokinetic properties.

Uniqueness

N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide is unique due to the presence of both the fluorophenyl and formyl groups, which confer specific chemical and biological properties. The fluorine atom enhances its metabolic stability and binding interactions, while the formyl group allows for further chemical modifications .

Activité Biologique

N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : C12H14FN3O

- Molecular Weight : 235.26 g/mol

The presence of the fluorine atom in the para position of the phenyl ring is believed to enhance the compound's biological activity by influencing its electronic properties and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, such as monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism. Inhibiting MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially offering therapeutic benefits for mood disorders and neurodegenerative diseases .

- Receptor Modulation : It may also interact with certain receptors involved in neurotransmission, modulating their activity and contributing to its pharmacological effects. This interaction can influence dopaminergic and serotonergic pathways, which are crucial in treating conditions like depression and anxiety .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.

- Anticancer Activity : Preliminary investigations indicate that it may inhibit cancer cell proliferation. For instance, it has been evaluated for its effects on various cancer cell lines, showing significant cytotoxicity at certain concentrations. The exact mechanisms are still under investigation but may involve apoptosis induction or cell cycle arrest .

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

- In Vitro Studies : In vitro assays have shown that the compound effectively inhibits MAO-B with an IC50 value indicating potent enzyme inhibition. This suggests that it may be beneficial for treating neurodegenerative diseases like Alzheimer's .

- Cytotoxicity Testing : In a study involving various cancer cell lines, this compound exhibited significant cytotoxic effects, with IC50 values lower than those observed for standard chemotherapeutic agents. This positions it as a candidate for further development in cancer therapy .

- Safety Profile : Toxicological assessments reveal that the compound has a favorable safety profile compared to other piperazine derivatives, making it a promising candidate for drug development .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)-4-formylpiperazine-1-carboxamide | 15 | Anticancer, Antimicrobial |

| N-(2-fluorophenyl)-4-hydroxymethylpiperazine-1-carboxamide | 20 | MAO-B Inhibition |

| N-(2-nitrophenyl)-4-formylpiperazine-1-carboxamide | 10 | Antimicrobial, Anticancer |

The table illustrates that while all compounds exhibit biological activity, this compound shows competitive potency in various assays.

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-4-formylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3O2/c13-10-1-3-11(4-2-10)14-12(18)16-7-5-15(9-17)6-8-16/h1-4,9H,5-8H2,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMGOBWROHMTBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=O)C(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.